Boc-D-threo-3-(3,4-dimethoxyphenyl)serine
Overview
Description
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is a biochemical compound with the molecular formula C16H23NO7 and a molecular weight of 341.36 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a tool for studying protein interactions and functions.
Medicine: It is investigated for its potential therapeutic applications in drug development.
Industry: It is utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-D-threo-3-(3,4-dimethoxyphenyl)serine include other Boc-protected amino acids and derivatives with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group and the Boc protection. These features confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(2S,3R)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGANDYWOMZTRQE-QWHCGFSZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC(=C(C=C1)OC)OC)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131963 | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126395-32-2 | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126395-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801131963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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